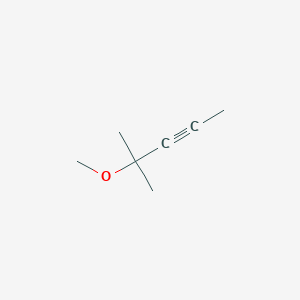
4-Methoxy-4-methylpent-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-4-methylpent-2-yne is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a methoxy group (-OCH3) and a methyl group (-CH3) attached to the same carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methylpent-2-yne can be achieved through various methods. One common approach involves the reaction of propyne with isopropyl bromide in the presence of a strong base such as sodium amide (NaNH2). The base abstracts a proton from propyne, generating a nucleophilic acetylide ion, which then undergoes nucleophilic substitution with isopropyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specialized reactors and purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-4-methylpent-2-yne undergoes various chemical reactions, including:
Addition Reactions: The compound can react with halogens (e.g., bromine) or hydrogen halides (e.g., HCl, HBr) to form addition products.
Oxidation and Reduction: The triple bond in the compound can be reduced to a double or single bond using hydrogenation reactions. Conversely, oxidation reactions can convert the compound into various oxygenated derivatives.
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Halogenation: Bromine (Br2) or chlorine (Cl2) in an inert solvent like dichloromethane.
Hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) for oxidative cleavage.
Major Products Formed
Dibromo Derivatives: Formed from halogenation reactions.
Hydrogenated Products: Alkenes or alkanes formed from hydrogenation.
Oxygenated Derivatives: Alcohols, ketones, or carboxylic acids formed from oxidation.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-4-methylpent-2-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Methoxy-4-methylpent-2-yne involves its interaction with various molecular targets and pathways. The compound’s triple bond and functional groups allow it to participate in a range of chemical reactions, influencing biological systems. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The methoxy group can also enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-pentyne: Similar structure but lacks the methoxy group.
4-Methyl-3-pentyn-2-ol: Contains a hydroxyl group instead of a methoxy group.
4-Methyl-2-pentene: An alkene with a similar carbon skeleton but with a double bond instead of a triple bond.
Uniqueness
4-Methoxy-4-methylpent-2-yne is unique due to the presence of both a methoxy group and a methyl group on the same carbon atom, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
24642-05-5 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
4-methoxy-4-methylpent-2-yne |
InChI |
InChI=1S/C7H12O/c1-5-6-7(2,3)8-4/h1-4H3 |
InChI-Schlüssel |
OWIHGBPMYWUJCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)

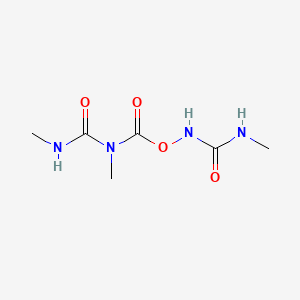
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
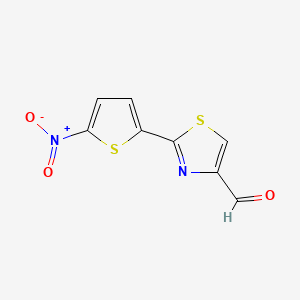
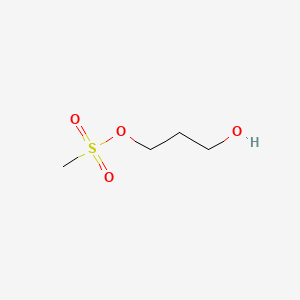
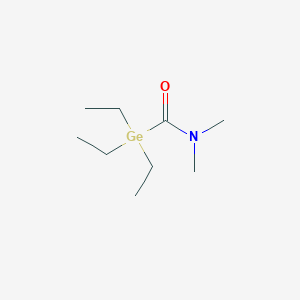
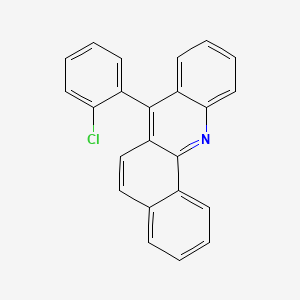
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)
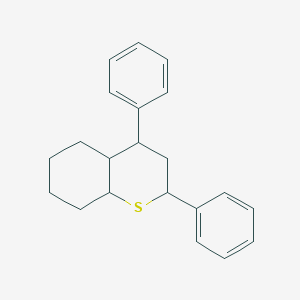
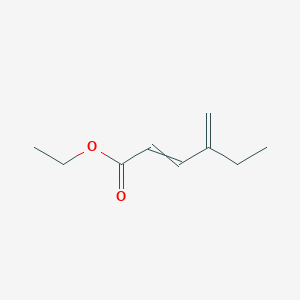
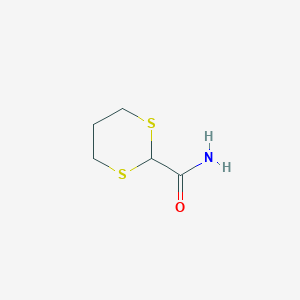
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
